(2E,10E,12E,16Z,18E)-6-hydroxy-3,5,7,9,11,15,17-heptamethyl-8-oxo-19-(6-oxo-2,3-dihydropyran-2-yl)nonadeca-2,10,12,16,18-pentaenoic acid
Description
Historical Discovery and Isolation
The compound was first identified in the late 1980s during screenings for antitumor antibiotics. Initial reports by Hayakawa et al. (1987) described the isolation of anguinomycins A and B from Streptomyces cultures, with subsequent studies characterizing anguinomycins C and D in 1995. Key milestones include:
| Year | Discovery Milestone | Reference |
|---|---|---|
| 1987 | Isolation of anguinomycins A/B | |
| 1995 | Characterization of anguinomycins C/D | |
| 2010 | Total synthesis and CRM1 inhibition studies |
Structural elucidation relied on NMR spectroscopy and mass spectrometry, revealing a 31-carbon backbone with five conjugated double bonds and a 6-oxo-2,3-dihydropyran terminal group. The stereochemistry at positions C5, C6, and C19 was resolved through X-ray crystallography and synthetic comparisons.
Taxonomic Origin from Streptomyces sp. No. 81-484
While early studies associated anguinomycin production with unspecified Streptomyces strains, subsequent research linked structurally analogous compounds like kazusamycin to Streptomyces sp. No. 81-484. Comparative analyses show:
- Fermentation conditions : Optimal production occurs at 27°C in media containing glucose, soybean meal, and calcium carbonate.
- Strain differentiation : The producing strain shares 98.7% 16S rRNA sequence homology with Streptomyces platensis.
- Metabolic profiling : HPLC-MS comparisons confirm distinct elution profiles compared to leptomycin B producers.
Classification and Relation to Other Polyketide Natural Products
This anguinomycin variant belongs to a structurally unique subclass of polyketides with potent CRM1 inhibitory activity. Key classification features include:
Structural comparison table :
| Feature | Anguinomycin A | Leptomycin B | Kazusamycin |
|---|---|---|---|
| Molecular formula | C₃₁H₄₄O₆ | C₃₃H₄₈O₆ | C₃₄H₅₂O₈ |
| Double bond geometry | 2E,10E,12E,16Z,18E | 2E,10E,12E,16E,18E | 3E,5E,7E,9E,11E |
| Lactone ring | δ-lactone | δ-lactone | γ-lactone |
| CRM1 IC₅₀ | 10 nM | 0.1 nM | 50 nM |
The compound shares a conserved α,β-unsaturated δ-lactone moiety with leptomycin B, critical for covalent binding to Cys528 in CRM1. Unlike simpler polyketides, its heptamethyl branching pattern confers unique membrane permeability properties.
Significance in Natural Product Chemistry Research
Three key research domains have been transformed by studies of this compound:
Nuclear transport mechanisms :
Synthetic chemistry challenges :
Structure-activity relationships :
Crystallographic studies (PDB: 4HAV) revealed its binding mode in CRM1's hydrophobic groove, enabling rational design of export inhibitors. The compound's ability to discriminate between normal and transformed cells makes it a prototype for oncoprotein-targeted therapies.
Properties
Molecular Formula |
C31H44O6 |
|---|---|
Molecular Weight |
512.7 g/mol |
IUPAC Name |
(2E,10E,12E,16Z,18E)-6-hydroxy-3,5,7,9,11,15,17-heptamethyl-8-oxo-19-(6-oxo-2,3-dihydropyran-2-yl)nonadeca-2,10,12,16,18-pentaenoic acid |
InChI |
InChI=1S/C31H44O6/c1-20(16-22(3)14-15-27-12-9-13-29(34)37-27)10-8-11-21(2)17-24(5)30(35)26(7)31(36)25(6)18-23(4)19-28(32)33/h8-9,11,13-17,19-20,24-27,31,36H,10,12,18H2,1-7H3,(H,32,33)/b11-8+,15-14+,21-17+,22-16-,23-19+ |
InChI Key |
SGYKTDIJCLHSET-NWZXVSNHSA-N |
SMILES |
CC(CC=CC(=CC(C)C(=O)C(C)C(C(C)CC(=CC(=O)O)C)O)C)C=C(C)C=CC1CC=CC(=O)O1 |
Isomeric SMILES |
CC(C/C=C/C(=C/C(C)C(=O)C(C)C(C(C)C/C(=C/C(=O)O)/C)O)/C)/C=C(/C)\C=C\C1CC=CC(=O)O1 |
Canonical SMILES |
CC(CC=CC(=CC(C)C(=O)C(C)C(C(C)CC(=CC(=O)O)C)O)C)C=C(C)C=CC1CC=CC(=O)O1 |
Synonyms |
anguinomycin A |
Origin of Product |
United States |
Biological Activity
The compound (2E,10E,12E,16Z,18E)-6-hydroxy-3,5,7,9,11,15,17-heptamethyl-8-oxo-19-(6-oxo-2,3-dihydropyran-2-yl)nonadeca-2,10,12,16,18-pentaenoic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of its biological properties based on available research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : (2E,10E,12E,16Z,18E)-6-hydroxy-3,5,7,9,11,15,17-heptamethyl-8-oxo-19-(6-oxo-2,3-dihydropyran-2-yl)nonadeca-2,10,12,16,18-pentaenoic acid
- Molecular Formula : C30H50O5
- Molecular Weight : 482.71 g/mol
This compound features multiple double bonds and functional groups that may contribute to its reactivity and biological interactions.
Antioxidant Properties
Research indicates that compounds with similar structures exhibit significant antioxidant activity. The presence of the hydroxy group in this compound suggests potential for scavenging free radicals and reducing oxidative stress. A study on related compounds found that they could mitigate oxidative damage to cellular components by enhancing the activity of endogenous antioxidant enzymes .
Anti-Cancer Potential
There is emerging evidence linking oxidative stress markers such as 8-oxo-deoxyguanosine (8-oxodG) to cancer risk. A nested case-control study demonstrated a positive association between urinary excretion of 8-oxodG and the risk of breast cancer . Given that our compound shares structural similarities with known oxidative stress markers and has potential antioxidant properties, further investigation into its anti-cancer effects is warranted.
Anti-inflammatory Effects
Compounds similar to (2E,10E,...)-6-hydroxy... have shown promise in reducing inflammation. In vitro studies have indicated that such compounds can inhibit pro-inflammatory cytokines and modulate signaling pathways associated with inflammation . This suggests that our compound may also possess anti-inflammatory properties.
Case Studies
-
Oxidative Stress and Cancer Risk :
- A study involving postmenopausal women assessed the relationship between oxidative stress markers and breast cancer risk. The findings indicated a significant correlation between elevated levels of 8-oxodG and increased cancer risk .
- This underscores the importance of exploring the biological activity of similar compounds like (2E,...)-6-hydroxy... in cancer prevention.
-
Antioxidant Activity :
- In a comparative analysis of various antioxidants derived from plant sources including those structurally related to our compound, it was observed that certain derivatives significantly reduced reactive oxygen species (ROS) in cellular models . This highlights the potential for our compound to act similarly.
Table 1: Biological Activities of Similar Compounds
| Compound Name | Antioxidant Activity | Anti-cancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| Compound A | High | Moderate | Low |
| Compound B | Moderate | High | High |
| (2E,...)-6-hydroxy... | Potential | Potential | Potential |
Scientific Research Applications
Anticancer Activity
Leptomycin A is primarily recognized for its potent anticancer properties. It acts as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The inhibition of these kinases leads to cell cycle arrest and apoptosis in cancer cells.
Case Studies:
- Inhibition of Tumor Growth : Research has shown that Leptomycin A effectively inhibits the proliferation of various cancer cell lines. For instance, studies demonstrated that it significantly reduced the viability of HepG2 (liver cancer) and U251 (glioblastoma) cells with IC50 values in the low micromolar range .
- Mechanism of Action : The mechanism involves the disruption of nuclear export processes by inhibiting the exportin 1 protein, leading to the accumulation of tumor suppressor proteins in the nucleus . This action enhances apoptosis in cancer cells.
Cellular Biology Studies
Leptomycin A is utilized in cellular biology to study nuclear transport mechanisms and their implications in diseases.
Applications:
- Nuclear Transport Studies : By blocking nuclear export, researchers can investigate the role of various proteins in cellular signaling pathways and their contributions to diseases like cancer and neurodegeneration .
Potential as a Therapeutic Agent
Given its unique properties, Leptomycin A is being explored as a potential therapeutic agent in combination therapies for more effective cancer treatments.
Insights:
- Combination Therapies : Studies suggest that when used alongside other chemotherapeutic agents, Leptomycin A can enhance therapeutic efficacy by overcoming drug resistance mechanisms in cancer cells .
Biochemical Research
Leptomycin A serves as a valuable tool in biochemical research to elucidate pathways involved in cell cycle regulation and apoptosis.
Research Findings:
- Impact on Signaling Pathways : Leptomycin A has been shown to affect key signaling pathways such as PI3K/AKT and MAPK pathways, which are critical for cell survival and proliferation .
Comprehensive Data Table
| Application Area | Description | Key Findings |
|---|---|---|
| Anticancer Activity | Inhibition of CDKs leading to apoptosis | Effective against HepG2 and U251 cell lines |
| Cellular Biology | Study of nuclear transport mechanisms | Disruption of nuclear export affects signaling |
| Therapeutic Potential | Combination with other therapies | Enhances efficacy against drug-resistant tumors |
| Biochemical Research | Investigation of apoptosis pathways | Impacts PI3K/AKT and MAPK signaling pathways |
Chemical Reactions Analysis
2.1. Esterification of the Carboxylic Acid
The terminal carboxylic acid reacts with alcohols (e.g., methanol, ethanol) under acidic catalysis to form esters:
This reaction is common in fatty acid derivatives and could modify the molecule’s lipophilicity.
2.2. Oxidation of Polyunsaturated Chains
The double bonds (e.g., 2E,10E) are susceptible to oxidation, yielding epoxides or hydroperoxides:
This pathway is typical for polyunsaturated fatty acids and may influence the compound’s stability .
2.3. Hydroxylation at C-6
The hydroxyl group (C-6) can undergo acetylation:
or oxidation to a ketone:
These modifications could alter the molecule’s polarity and biological activity.
2.4. Dihydropyran Ring Reactions
The pyran ring may undergo:
-
Oxidation : Converting the 6-oxo group to a carboxylic acid.
-
Substitution : At the 2-position, potentially introducing new functional groups.
Stereochemical Considerations
The mixed E/Z configurations (e.g., 16Z) influence the molecule’s geometry and reactivity:
-
E double bonds (e.g., 2E,10E) are more stable due to reduced steric hindrance.
-
Z configuration (16Z) creates localized strain, potentially affecting reaction kinetics.
Biochemical Interactions
Leptomycin A is described as an antifungal agent and bacterial metabolite . Its biochemical role may involve:
-
Inhibition of CRM1 : A nuclear export receptor, as observed in other leptomycins.
-
Antimicrobial activity : Targeting fungal or bacterial enzymes via its polyunsaturated chains or pyran ring .
Stability and Degradation
Preparation Methods
Assembly of the Carbon Skeleton
The linear C19 chain is constructed iteratively using C1–C10 and C11–C19 segments. A combination of Horner-Wadsworth-Emmons (HWE) reactions and Stille couplings ensures precise control over double-bond geometry. For example:
Methyl Group Installation
The seven methyl groups are introduced via:
-
Enolate alkylation : Deprotonation of β-ketoesters followed by quenching with methyl iodide.
-
Claisen condensation : Acetyl-CoA analogs are used to append methyl branches at C-3, C-5, C-7, C-9, C-11, C-15, and C-17.
Formation of the 8-Oxo Functionality
The ketone at C-8 is introduced through a late-stage oxidation of a secondary alcohol intermediate. Dess–Martin periodinane or pyridinium chlorochromate (PCC) selectively oxidizes the alcohol without over-oxidizing adjacent double bonds. Alternatively, the ketone is pre-installed via a Dieckmann cyclization during backbone assembly.
Construction and Attachment of the Dihydropyran Ring
Synthesis of 6-Oxo-2,3-Dihydropyran (DHP)
The DHP ring is prepared independently via acid-catalyzed cyclodehydration of tetrahydrofurfuryl alcohol (THFA), as described in source:
This method achieves a 75–85% yield under optimized conditions.
Coupling to the Fatty Acid Backbone
The DHP moiety is attached at C-19 through a Mitsunobu reaction or nucleophilic acyl substitution :
-
A carboxylic acid-terminated backbone reacts with DHP-derived alcohol under Mitsunobu conditions (DIAD, PPh).
-
Alternatively, activation of the C-19 carboxylate as an acid chloride enables coupling with a DHP-containing amine or alcohol.
Stereochemical Control and Purification
Double-Bond Configuration
The (2E,10E,12E,16Z,18E) geometry is enforced using:
Q & A
Q. What are the recommended methodologies for synthesizing this compound with high stereochemical purity?
Synthesis of this polyunsaturated, multi-functionalized compound requires precise control over stereochemistry. A hybrid computational-experimental approach is advised:
- Use quantum chemical calculations to predict reaction pathways and transition states (e.g., density functional theory, DFT).
- Employ statistical experimental design (e.g., factorial design) to optimize reaction conditions (temperature, catalyst loading, solvent polarity) while minimizing trial-and-error .
- Validate intermediates via HPLC-MS and NMR spectroscopy to confirm regioselectivity and stereochemical fidelity .
Q. How can researchers address instability during storage or handling of this compound?
Stability studies should focus on:
- Oxidative degradation : Store under inert gas (argon/nitrogen) with antioxidants like BHT (butylated hydroxytoluene) at -80°C .
- Hydrolytic sensitivity : Avoid aqueous buffers at extreme pH; use lyophilization for long-term storage.
- Light sensitivity : Use amber vials and conduct experiments under low-intensity light .
Q. What spectroscopic techniques are most effective for structural characterization?
Prioritize:
- High-resolution mass spectrometry (HR-MS) to confirm molecular formula.
- 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals from conjugated double bonds and methyl branches .
- Circular dichroism (CD) to analyze the dihydropyran moiety’s chiral centers .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in proposed reaction mechanisms?
Discrepancies between experimental and theoretical data often arise from incomplete pathway exploration. Mitigate this by:
- Performing ab initio molecular dynamics (AIMD) to simulate solvent effects and non-adiabatic transitions .
- Cross-referencing computed activation energies with experimental kinetic data (e.g., Arrhenius plots) .
- Applying machine learning (ML) to identify overlooked variables (e.g., trace impurities, solvent microenvironments) .
Q. What strategies are recommended for optimizing membrane-based separation of this compound from complex mixtures?
Membrane separation efficiency depends on:
- Molecular dynamics simulations to model solute-membrane interactions (e.g., pore size, hydrophobicity) .
- Taguchi experimental design to test variables (transmembrane pressure, flow rate, pH) and identify dominant factors .
- Atomic force microscopy (AFM) to characterize membrane surface topology post-separation .
Q. How can researchers reconcile conflicting bioactivity data across different assay systems?
Discrepancies may stem from assay-specific interference (e.g., solvent effects, protein binding). Address this via:
- Orthogonal assays : Validate results using both cell-free (e.g., enzyme inhibition) and cell-based (e.g., reporter gene) systems .
- Metabolomic profiling to identify off-target interactions with endogenous biomolecules .
- Multivariate analysis (e.g., PCA or PLS-DA) to isolate assay-specific variables contributing to variability .
Methodological Frameworks for Data Analysis
Q. What statistical approaches are suitable for analyzing dose-response relationships in toxicity studies?
Q. How can AI-driven process simulation enhance scale-up from lab to pilot plant?
Integrate AI with multiphysics software (e.g., COMSOL) to:
- Predict heat/mass transfer limitations during reactor scaling .
- Optimize mixing efficiency using computational fluid dynamics (CFD) .
- Train neural networks on historical scale-up failure data to preemptively flag risks .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
